Product packaging for N-Desmethyl L-Ergothioneine Methyl Ester(Cat. No.:CAS No. 162138-71-8)

N-Desmethyl L-Ergothioneine Methyl Ester

Cat. No.: B029815
CAS No.: 162138-71-8
M. Wt: 229.3 g/mol
InChI Key: RRTOEEXBIOEGRQ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl L-Ergothioneine Methyl Ester (CAS 162138-71-8) is a synthetically derived analog and key intermediate of the naturally occurring amino acid ergothioneine (ET). This compound is of significant interest in biochemical and pharmaceutical research, particularly in the study of cytoprotective mechanisms and advanced dermatological applications. Its primary research value lies in its role as a critical precursor in the synthesis and study of L-Ergothioneine, a potent "stress vitamin" with exceptional antioxidant and anti-inflammatory properties. Recent investigations, including those in pending patent applications, highlight the potential of ergothioneine and its analogs in developing topical compositions to prevent or improve signs of premature skin aging, such as photoaging. Research suggests these compounds can help protect against UV-induced damage and support skin health. As a defined chemical entity, this ester also serves as a valuable standard in analytical chemistry for method development and the quantification of ergothioneine-related compounds in complex matrices. This product is offered for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N3O2S B029815 N-Desmethyl L-Ergothioneine Methyl Ester CAS No. 162138-71-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-(dimethylamino)-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-12(2)7(8(13)14-3)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2,10,11,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTOEEXBIOEGRQ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CNC(=S)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](CC1=CNC(=S)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433796
Record name N-Desmethyl L-Ergothioneine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162138-71-8
Record name N-Desmethyl L-Ergothioneine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Derivatization Strategies

Role as an Intermediate in L-Ergothioneine Synthesis

The strategic importance of N-Desmethyl L-ergothioneine methyl ester lies in its function as a precursor in the multi-step chemical synthesis of L-ergothioneine, a naturally occurring amino acid with potent antioxidant properties.

Chemical Synthesis Approaches for L-Ergothioneine Utilizing this compound

The chemical synthesis of L-ergothioneine often involves a series of reactions starting from more readily available precursors. One common strategy involves the use of L-histidine alkyl esters. google.com A key step in some synthetic routes is the methylation of an intermediate like this compound to introduce the trimethylammonium group characteristic of L-ergothioneine. This process offers a way to produce optically pure L-(+)-ergothioneine with potentially better yields and scalability compared to other methods. google.com

A notable process for preparing ergothioneine (B1671048) involves starting with an Nα,Nα-dimethylated histidine ester salt. google.com This is then treated with an alkyl, alkenyl, or aryl halogenothionoformate. google.com Subsequent steps involve protection of the sulfur group, conversion to a trimethylammonium compound, and finally, saponification or acid hydrolysis to yield ergothioneine. google.com This multi-step approach underscores the importance of intermediates like the N-desmethyl methyl ester in achieving the final product with high purity. google.com

Synthesis of Isotope-Labeled Analogues for Research

Isotope-labeled compounds are indispensable tools in modern scientific research, allowing for the precise tracking of molecules in biological systems.

Deuterated this compound Synthesis

The synthesis of deuterated this compound provides a stable, non-radioactive tracer for metabolic and pharmacokinetic studies. medchemexpress.com Deuterium-labeled analogues are synthesized by incorporating deuterium (B1214612) atoms into the molecule, often at specific positions. medchemexpress.com For example, this compound-d6 is a deuterated form of the compound. medchemexpress.com The synthesis of such labeled compounds can be achieved through various methods, including the use of deuterated reagents in the chemical synthesis process. nih.gov A general method for deuteration of N-heteroarylmethanes at the methyl group involves a Brønsted acid-catalyzed reaction, which can be conducted on a large scale. rsc.org

Applications of Labeled Analogues in Mechanistic and Pathway Studies

Isotope-labeled analogues of ergothioneine and its precursors, such as deuterated this compound, are vital for elucidating reaction mechanisms and metabolic pathways. nih.govresearchgate.net The use of stable isotopes allows researchers to follow the fate of these molecules in complex biological environments without the concerns associated with radioactivity.

For example, studies using ergothioneine labeled with deuterium and N-15 atoms (D5-ET) have been instrumental in revising the understanding of its reaction with singlet oxygen. nih.govresearchgate.net These labeled compounds helped to demonstrate that the primary reaction site is the imidazole (B134444) ring and that glutathione (B108866) can efficiently regenerate ergothioneine. nih.gov Furthermore, the synthesis of stable isotopically labeled hercynine-d3, a precursor to ergothioneine, and its enzymatic conversion to ergothioneine-d3, provides valuable tools for studying the ergothioneine biosynthetic pathway. rsc.org These labeled metabolites are crucial for future investigations into the distribution, function, and metabolism of ergothioneine in vivo. researchgate.net

The development of a [11C]-labeled L-ergothioneine PET radioligand, synthesized from a methyl ester precursor, has enabled the in vivo study of its biodistribution and its potential role in imaging oxidative stress in conditions like Alzheimer's disease. nih.gov

Table of Research Findings on this compound and its Analogues

Compound/Analogue Application/Finding Reference
This compound Intermediate in the synthesis of optically pure L-(+)-ergothioneine. google.com
Methyl ester of histidine Use as a protecting group improved the chemical yield of a 4-step reaction for [11C]-labeled ERGO PET radioligand synthesis from 14% to 24%. nih.gov
This compound-d6 Deuterium labeled analogue used as a tracer for quantitation in drug development. medchemexpress.com
D5-Ergothioneine (deuterium and N-15 labeled) Used to revise the mechanistic proposal of ergothioneine's reaction with singlet oxygen, showing the imidazole ring as the primary attack site. nih.govresearchgate.net
[11C]-labeled L-ergothioneine PET radioligand capable of detecting threshold levels of oxidative stress in a preclinical animal model of Alzheimer's disease. nih.gov

Table of Mentioned Compound Names

Compound Name
This compound
L-Ergothioneine
L-Histidine alkyl ester
Nα,Nα-dimethylated histidine ester salt
Alkyl halogenothionoformate
Alkenyl halogenothionoformate
Aryl halogenothionoformate
[11C]-labeled L-ergothioneine
t-butyl ester
This compound-d6
D5-Ergothioneine
Singlet oxygen
Glutathione
Hercynine-d3

Role in Investigating L Ergothioneine S Biological Functions

Utilization as a Research Tool for Ergothioneine (B1671048) Metabolism Studies

The study of L-Ergothioneine's metabolism, including its synthesis, transport, and degradation, is crucial for understanding its physiological importance. N-Desmethyl L-Ergothioneine Methyl Ester serves as a key research tool in these investigations. As a derivative of L-Ergothioneine, it can be used in various experimental setups to probe the intricacies of ergothioneine-related biochemical processes.

For instance, by introducing isotopically labeled this compound into cellular or animal models, researchers can trace its metabolic fate. This allows for the identification of enzymes and transport proteins that interact with ergothioneine and its analogs. Such studies are instrumental in mapping the complete metabolic pathway of L-Ergothioneine and identifying potential points of regulation. The slight structural modification in this compound—the absence of a methyl group on the nitrogen atom and the presence of a methyl ester—can influence its interaction with biological molecules, providing insights into the structural requirements for recognition and processing by the cellular machinery.

Research ApplicationExperimental ApproachInsights Gained
Metabolic Pathway Elucidation Introduction of isotopically labeled this compound into biological systems.Identification of metabolic intermediates and enzymes involved in the ergothioneine pathway.
Transporter Specificity Competitive binding assays with L-Ergothioneine transporters.Understanding the structural determinants for transporter recognition and affinity.
Enzyme Kinetics Use as a substrate or inhibitor in enzymatic assays.Characterization of the active sites and catalytic mechanisms of enzymes that process ergothioneine.

Contributions to Understanding Ergothioneine's Biological Roles

The use of this compound in research has indirectly contributed to a deeper understanding of the diverse biological roles of L-Ergothioneine. By serving as a molecular probe, it helps to dissect the mechanisms through which ergothioneine exerts its protective effects.

Insights into Microbial Physiology and Adaptation Derived from Ergothioneine Studies

L-Ergothioneine is synthesized by various microorganisms, where it is believed to play a role in protecting against environmental stressors. nih.govnih.govresearchgate.net Studies on ergothioneine's function in microbes have revealed its importance in maintaining redox homeostasis and protecting against oxidative damage. nih.govnih.govresearchgate.net For example, in certain bacteria, ergothioneine has been shown to be crucial for survival in the presence of toxins and reactive oxygen species. nih.govnih.gov While direct studies with this compound in this context are limited, its use in comparative studies could help elucidate the specific structural features of ergothioneine that are essential for its protective functions in microorganisms. By comparing the effects of L-Ergothioneine and its desmethylated analog, researchers can infer the importance of the trimethylated amine for its activity in microbial systems.

Investigations into Antioxidant and Redox Mechanisms Relevant to Ergothioneine Research

L-Ergothioneine is a potent antioxidant, and much research has focused on elucidating the mechanisms by which it quenches reactive oxygen species (ROS) and protects cells from oxidative damage. frontiersin.orgnih.govmdpi.com It is known to scavenge a variety of free radicals and chelate metal ions, thereby preventing the initiation of oxidative chain reactions. mdpi.com this compound, by virtue of its similar core structure, is also expected to possess antioxidant properties. Comparative studies of the antioxidant capacity of L-Ergothioneine and this compound can provide valuable information on how the N-methylation and the esterification of the carboxyl group affect its radical-scavenging ability and redox potential. These studies contribute to a more comprehensive understanding of the structure-activity relationship of ergothioneine-related compounds as antioxidants.

Antioxidant MechanismRole of L-ErgothioneinePotential Insights from this compound
Direct Radical Scavenging Efficiently quenches hydroxyl radicals, superoxide, and other ROS. nih.govComparative studies can determine the influence of N-methylation on scavenging efficiency.
Metal Ion Chelation Binds to metal ions like copper and iron, preventing them from participating in Fenton reactions. mdpi.comInvestigating its chelation properties can reveal the importance of the betaine structure for metal binding.
Interaction with Other Antioxidants May regenerate other antioxidants like vitamin C and glutathione (B108866). mdpi.comCan be used to probe the specificity of these interactions.

Exploration of Cellular Protection Mechanisms

Beyond its direct antioxidant effects, L-Ergothioneine is involved in broader cellular protection mechanisms. nih.gov It has been shown to protect cells from various stressors, including UV radiation and toxins, and has been implicated in the regulation of inflammatory responses. nih.gov Studies using this compound can help to dissect the specific pathways through which ergothioneine exerts these protective effects. For example, by examining the ability of this analog to activate cellular stress response pathways, such as the Nrf2 pathway, researchers can determine the structural requirements for triggering these protective mechanisms. Furthermore, its potential neuroprotective effects can be explored in models of neurodegenerative diseases. nih.gov Such research is crucial for understanding the full spectrum of L-Ergothioneine's cytoprotective functions and for the potential development of therapeutic agents based on its structure.

Future Research Directions and Applications

Development of Novel Synthetic Routes for L-Ergothioneine and Analogues

The chemical synthesis of L-Ergothioneine and its analogues, including N-Desmethyl L-Ergothioneine Methyl Ester, remains a critical area of research, aiming to improve efficiency, yield, and purity while avoiding issues like racemization. google.com Historical methods have often been hampered by low yields and harsh conditions. google.comrsc.org

Modern strategies have focused on more controlled and efficient processes. One notable approach involves the Bamberger cleavage of the imidazole (B134444) ring from a histidine alkyl ester precursor, which is particularly relevant for synthesizing esterified analogues. google.com Another key strategy is the sulfurization of histidine, for which improved methods like the Erdelmeier process have been developed to introduce the thiol group effectively. rsc.orgnih.gov Research also focuses on the synthesis of crucial intermediates, such as 2-thiohistidine, which serves as a foundational building block for various analogues. nih.govrsc.org The development of these synthetic routes is essential for producing compounds like this compound for research purposes, especially for creating isotopically labeled versions for use as analytical standards. rsc.orgmedchemexpress.com

Key Synthetic Strategies for Ergothioneine (B1671048) and Analogues

Strategy Description Key Precursor Relevance
Bamberger Cleavage Involves the cleavage of the imidazole ring to facilitate modification and subsequent re-cyclization. Histidine Alkyl Ester Directly applicable to the synthesis of esterified analogues like this compound. google.com
Histidine Sulfurization Introduction of the sulfur atom onto the histidine scaffold to create the characteristic thione group. L-Histidine A fundamental step in creating the ergothioneine core structure. rsc.org

| Intermediate Synthesis | Focused synthesis of key building blocks like 2-thiohistidine, the direct precursor to ergothioneine. | L-Histidine | Allows for the creation of diverse analogues by modifying the intermediate before final synthesis steps. nih.gov |

Advanced Biotechnological Approaches for Biosynthesis and Derivatization

While chemical synthesis provides precise molecular structures, biotechnological production offers a more sustainable and environmentally friendly alternative for L-Ergothioneine and its derivatives. acs.orgetprotein.com Advances in synthetic biology have enabled the development of microbial cell factories for high-yield EGT production. etprotein.comresearchgate.net

Researchers have successfully engineered microorganisms such as Escherichia coli, Corynebacterium glutamicum, and Saccharomyces cerevisiae to produce EGT. acs.orgnih.gov These approaches typically involve introducing the necessary biosynthetic genes from fungi (e.g., Trichoderma reesei) or bacteria (Methylobacterium aquaticum) into the host organism. acs.orgnih.gov Further enhancements are achieved by optimizing metabolic pathways, such as knocking out competing pathways to increase the availability of precursors like histidine, and refining fermentation conditions. acs.orgnih.gov

Although current research primarily targets the production of L-Ergothioneine itself, these engineered microbial platforms hold immense potential for producing derivatives. By introducing additional enzymes or modifying existing biosynthetic pathways, it may become feasible to produce N-desmethylated or esterified analogues directly through fermentation. This would provide a scalable and cost-effective source of compounds like this compound for further research and application. acs.org

Engineered Microorganisms for Ergothioneine Biosynthesis

Microorganism Production Strategy Reported Yield Reference
Escherichia coli Introduction of genes from Trichoderma reesei, pathway optimization. 2331.58 mg/L acs.org
Escherichia coli Reconstitution of pathway from Methylobacterium aquaticum, precursor optimization. 595 mg/L nih.gov
Corynebacterium glutamicum Reinforcement of sulfur assimilation and pentose (B10789219) phosphate (B84403) pathways. 264.4 mg/L nih.gov

Mechanistic Studies of Ester Hydrolysis and Biotransformation

The stability and metabolic fate of this compound are governed by the chemical reactivity of its ester group and the biotransformation of its core structure.

Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, a reaction that splits the ester into a carboxylic acid and an alcohol—in this case, N-Desmethyl L-Ergothioneine and methanol. libretexts.orggoogle.com This reaction can be catalyzed by either acid or alkali. libretexts.org Alkaline hydrolysis, also known as saponification, is typically irreversible and is a common laboratory method for converting esters to their corresponding carboxylates. libretexts.orgcommonorganicchemistry.com In a biological context, this hydrolysis can be mediated by esterase enzymes, which would convert the compound into its more polar, carboxylate form. The rate and extent of this biotransformation would be a key determinant of the compound's pharmacokinetic profile.

Biotransformation: The ergothioneine scaffold itself undergoes several key biotransformations. A primary pathway involves its role as an antioxidant, where it can be oxidized and subsequently reduced by enzymes like thioredoxin reductase. mdpi.com Furthermore, research has shown that L-Ergothioneine can act as a trapping agent for reactive drug intermediates, forming conjugates with molecules like quinones and quinone-imines. nih.gov This suggests that the N-Desmethyl L-Ergothioneine core could similarly be involved in detoxification pathways, protecting cells from xenobiotic compounds. The uptake of the molecule into cells, a prerequisite for biotransformation, is likely mediated by specific transporters, similar to the EGT transporter that has been identified in various organisms. nih.gov

Expanding the Scope of Analytical and Imaging Probes

The unique structure of ergothioneine has made it a valuable target for developing sophisticated analytical and imaging tools to study oxidative stress and cellular metabolism.

Imaging Probes: A significant advancement is the development of a Positron Emission Tomography (PET) radioligand of ergothioneine, labeled with carbon-11 (B1219553) ([¹¹C]ERGO). nih.govnih.gov This probe allows for the non-invasive, in-vivo imaging of oxidative stress, with promising applications in studying conditions like Alzheimer's disease. nih.govnih.gov Notably, the synthesis of the precursor for this PET ligand was improved by protecting the carboxylic acid group as a methyl ester, directly highlighting the utility of esterified derivatives like this compound as key synthetic intermediates. nih.govnih.gov

Analytical Probes: For quantitative analysis, stable isotope-labeled analogues are indispensable. A deuterated form of this compound has been noted for its use as a tracer in drug development and metabolic studies. medchemexpress.com These labeled compounds serve as internal standards in mass spectrometry-based methods (LC-MS), which provide highly accurate and sensitive quantification of the target analyte in complex biological matrices. mdpi.com Additionally, techniques like Surface-Enhanced Raman Scattering (SERS) are being developed for the highly sensitive detection of ergothioneine in biological samples, offering a unique spectral fingerprint for identification. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the foundational methodologies for synthesizing N-Desmethyl L-Ergothioneine Methyl Ester, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves transesterification or esterification reactions. Key parameters include catalyst type (e.g., acid/base), alcohol-to-substrate molar ratio, and reaction temperature. Purity validation requires chromatographic techniques (e.g., HPLC, GC-MS) coupled with reference standards. For example, the Taguchi experimental design (used in biodiesel methyl ester optimization) emphasizes catalyst concentration (1.5 wt% KOH) and temperature (60°C) as critical factors for yield . Reproducibility can be ensured by replicating conditions and using analytical standards from databases like NIST for spectral matching .

Q. Which analytical techniques are essential for initial characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are critical for structural elucidation. Mass spectrometry (LC-MS/MS or GC-MS) provides molecular weight and fragmentation patterns. For quantification in biological matrices, isotope-labeled internal standards (e.g., deuterated analogs) and calibration curves are recommended to minimize matrix effects .

Advanced Research Questions

Q. How can the Taguchi method optimize reaction conditions for this compound synthesis?

  • Methodological Answer : The Taguchi approach uses orthogonal arrays (e.g., L9) to test multiple parameters (catalyst type, concentration, molar ratio, temperature) with minimal experiments. For instance, in biodiesel methyl ester production, catalyst concentration contributed 77.6% to yield variance, followed by temperature (18.2%) . Researchers should:

Define control factors and levels (e.g., catalyst: 0.5–1.5 wt%).

Calculate signal-to-noise (S/N) ratios for "larger-the-better" outcomes.

Validate optimal conditions (e.g., 96.7% yield in biodiesel studies) through ANOVA .

Q. What strategies resolve contradictions in reported bioactivity or metabolic stability of this compound?

  • Methodological Answer : Discrepancies may arise from model systems (e.g., in vitro vs. in vivo) or analytical sensitivity. To address this:

  • Standardize experimental models (e.g., RUPP rat models for placental transfer studies) .
  • Use high-resolution mass spectrometry (HRMS) to distinguish isomers or metabolites.
  • Conduct dose-response studies and meta-analyses to identify confounding variables (e.g., plasma protein binding) .

Q. How can advanced LC-MS/MS protocols be designed to track this compound metabolites in neuroprotection studies?

  • Methodological Answer :

Sample Preparation : Use solid-phase extraction (SPE) to isolate metabolites from plasma/brain homogenates.

Chromatography : Employ a C18 column with gradient elution (0.1% formic acid in water/acetonitrile).

Detection : Monitor precursor → product ion transitions (e.g., m/z 230 → 142 for the parent compound; m/z 216 → 128 for N-desmethyl metabolites) .

Validation : Assess recovery, matrix effects, and limit of quantification (LOQ) per FDA guidelines .

Q. What in silico and in vivo approaches validate the blood-brain barrier permeability of this compound?

  • Methodological Answer :

  • In silico : Use PAMPA-BBB models or molecular docking to predict permeability.
  • In vivo : Administer radiolabeled compound (e.g., ¹⁴C) in rodents, followed by autoradiography or microdialysis to quantify brain uptake .
  • Validation : Compare with positive controls (e.g., caffeine) and measure CSF-to-plasma ratios .

Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves in GraphPad Prism) to calculate EC₅₀/IC₅₀. For multi-group comparisons, apply ANOVA with post-hoc Tukey tests. Report effect sizes and confidence intervals to contextualize significance .

Q. How can researchers ensure reproducibility in pharmacological studies of this compound?

  • Methodological Answer :

  • Documentation : Detail synthesis protocols, storage conditions (-80°C in amber vials), and instrument parameters (e.g., LC-MS dwell times).
  • Reference Standards : Use certified standards (e.g., NIST) for calibration .
  • Blinding : Implement double-blinding in animal studies to reduce bias .

Tables for Key Parameters

Parameter Optimal Range Impact on Yield Source
Catalyst Concentration1.0–1.5 wt%77.6% contribution
Reaction Temperature50–60°C18.2% contribution
Alcohol-to-Substrate Molar Ratio6:1Minimal impact
Chromatographic ResolutionR > 1.5 (HPLC)Essential for purity

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